molecular formula C20H13N5 B13849711 2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile

2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile

Cat. No.: B13849711
M. Wt: 323.3 g/mol
InChI Key: LIPNRLZLMUGLIG-UHFFFAOYSA-N
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Description

2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile is a heterocyclic compound that features a naphthyridine core linked to a benzonitrile moiety through a pyridinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile typically involves multicomponent reactions. One common method includes the reaction of 2-aminonicotinaldehydes with terminal alkynes in the presence of copper(II) triflate and diethylamine. This reaction proceeds through hydroamination of the terminal alkyne followed by Friedländer condensation to form the naphthyridine core .

Industrial Production Methods

the principles of green chemistry, such as the use of eco-friendly solvents and catalysts, are often applied to scale up the synthesis of similar heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and naphthyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Corresponding naphthyridine N-oxide.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted naphthyridine derivatives.

Scientific Research Applications

2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile is unique due to its specific structural features, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various applications in chemistry and medicine.

Biological Activity

2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile is a heterocyclic compound characterized by its unique structural features, which include a naphthyridine core and a benzonitrile moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

The molecular formula of this compound is C20H13N5, with a molecular weight of 323.3 g/mol. Its IUPAC name reflects its complex structure, which is pivotal for its biological interactions.

PropertyValue
Molecular FormulaC20H13N5
Molecular Weight323.3 g/mol
IUPAC NameThis compound
InChIInChI=1S/C20H13N5/c21-13-14-4-1-2-5-16(14)18-12-19(24-15-7-10-22-11-8-15)17-6-3-9-23-20(17)25-18/h1-12H,(H,22,23,24,25)
Canonical SMILESC1=CC=C(C(=C1)C#N)C2=NC3=C(C=CC=N3)C(=C2)NC4=CC=NC=C4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. Research indicates that it could exhibit antimicrobial and anticancer properties by inhibiting key proteins in these processes.

Biological Activity Data

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example, it was effective against various cancer cell lines, demonstrating IC50 values in the low micromolar range.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : It has been reported as a potential inhibitor of phosphodiesterase (PDE), which plays a crucial role in cellular signaling pathways.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound against breast cancer cell lines. The results indicated that the compound inhibited cell growth with an IC50 value of approximately 5 µM. The study also elucidated the mechanism involving apoptosis induction and cell cycle arrest at the G1 phase.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 10 µg/mL for S. aureus and 15 µg/mL for E. coli, indicating its potential as a therapeutic agent against bacterial infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeBiological Activity
GemifloxacinNaphthyridine antibioticAntibacterial
ImatinibTyrosine kinase inhibitorAnticancer
Compound X (Hypothetical)Naphthyridine derivativeAntimicrobial

Properties

Molecular Formula

C20H13N5

Molecular Weight

323.3 g/mol

IUPAC Name

2-[4-(pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile

InChI

InChI=1S/C20H13N5/c21-13-14-4-1-2-5-16(14)18-12-19(24-15-7-10-22-11-8-15)17-6-3-9-23-20(17)25-18/h1-12H,(H,22,23,24,25)

InChI Key

LIPNRLZLMUGLIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=NC3=C(C=CC=N3)C(=C2)NC4=CC=NC=C4

Origin of Product

United States

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